(1S)-1-(5-chloropyridin-2-yl)ethan-1-ol
Description
(1S)-1-(5-Chloropyridin-2-yl)ethan-1-ol is a chiral secondary alcohol featuring a pyridine ring substituted with a chlorine atom at the 5-position and a hydroxyl-bearing ethyl group at the 2-position. Its molecular formula is C₇H₈ClNO, with a molecular weight of ~157.6 g/mol. The stereochemistry at the C1 position (S-configuration) distinguishes it from its (1R)-enantiomer, which may exhibit divergent biological or physicochemical properties. This compound is part of a broader class of halogenated pyridine derivatives, which are critical intermediates in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
(1S)-1-(5-chloropyridin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5(10)7-3-2-6(8)4-9-7/h2-5,10H,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWSYXWXQLPXCG-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(5-chloropyridin-2-yl)ethan-1-ol typically involves the following steps:
Chlorination: The starting material, pyridine, undergoes chlorination to introduce the chlorine atom at the 5-position, resulting in 5-chloropyridine.
Reduction: The chloropyridine is then reduced to form the corresponding alcohol. This can be achieved using reducing agents such as lithium aluminium hydride (LiAlH4) or catalytic hydrogenation.
Enantiomeric Resolution: To obtain the (1S)-enantiomer, chiral resolution techniques such as chiral chromatography or the use of chiral auxiliaries may be employed.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (1S)-1-(5-chloropyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Further reduction of the compound can lead to the formation of the corresponding alkane.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) and catalytic hydrogenation are typically used.
Substitution: Nucleophiles such as ammonia (NH3) or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alkanes.
Substitution Products: Amines, alkylated derivatives.
Scientific Research Applications
(1S)-1-(5-chloropyridin-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme-substrate interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which (1S)-1-(5-chloropyridin-2-yl)ethan-1-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (1S)-1-(5-chloropyridin-2-yl)ethan-1-ol can be contextualized by comparing it to analogs with variations in halogenation, substituent positions, and functional groups. Below is a detailed analysis supported by a comparative data table (Table 1).
Table 1: Structural and Molecular Comparison of this compound and Analogs
Key Comparisons
Halogen Substitution (Cl vs. Br): The bromine analog (C₇H₈BrNO) exhibits a 28% increase in molecular weight compared to the chlorine derivative due to bromine’s higher atomic mass. This substitution may enhance steric bulk and alter nucleophilic substitution kinetics in synthetic applications .
Fluorinated Derivatives: The compound (1S)-1-(5-chloro-2-fluoropyridin-3-yl)-2-fluoroethan-1-ol introduces two fluorine atoms: one on the pyridine ring (2-position) and another on the ethanol moiety.
Positional Isomerism and Aromatic System: (1R/S)-1-(3-Chlorophenyl)ethan-1-ol replaces the pyridine ring with a phenyl group, eliminating the nitrogen atom. This change reduces basicity and may decrease solubility in polar solvents compared to pyridine-containing analogs . In (1R/S)-1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethane-1-ol, the chlorine is at the pyridine’s 6-position (vs.
Implications of Structural Variations
- Electronic Effects: Halogen and fluorine substituents modulate electron density on aromatic rings, affecting reactivity in cross-coupling reactions or interactions with biological targets.
- Solubility and Lipophilicity: Pyridine-based compounds generally exhibit higher solubility in aqueous media than phenyl analogs due to nitrogen’s lone pair. Trifluoroethyl groups (e.g., CF₃) enhance lipophilicity, favoring lipid bilayer penetration .
- Synthetic Utility: Bromine’s leaving-group capability may make it preferable for Suzuki-Miyaura couplings, whereas chlorine’s smaller size could favor electrophilic substitutions .
Biological Activity
(1S)-1-(5-chloropyridin-2-yl)ethan-1-ol, also known as 5-Cl-NEE, is a compound that has garnered attention for its potential biological activities, particularly in the realms of neuropharmacology and oncology. This article reviews its biological properties, mechanisms of action, and implications in therapeutic contexts based on diverse research findings.
- Chemical Formula : C9H10ClN
- Molecular Weight : 171.64 g/mol
- SMILES Notation : CC(C1=NC=C(C=C1)Cl)O
5-Cl-NEE primarily functions as a selective serotonin and norepinephrine reuptake inhibitor (SSNRI). By inhibiting the reuptake of these neurotransmitters, it enhances their availability in the synaptic cleft, which can lead to improved mood and reduced anxiety.
Neurotransmitter Interaction
Research indicates that 5-Cl-NEE interacts with various neurotransmitter receptors:
- Serotonin Transporter (SERT) : Inhibition leads to increased serotonin levels.
- Norepinephrine Transporter (NET) : Similar effects on norepinephrine levels.
- Dopamine Receptors : Potential modulation, though less characterized.
Antidepressant and Anxiolytic Effects
A study published in the Journal of Pharmacology and Experimental Therapeutics demonstrated that 5-Cl-NEE exhibited significant antidepressant-like effects in murine models. The compound reduced anxiety-like behavior comparable to standard treatments such as fluoxetine, suggesting its potential utility in treating mood disorders .
Anticancer Potential
Recent investigations have explored the compound's anticancer properties. For instance, derivatives of 5-Cl-pyridine have shown promising activity against various cancer cell lines. In vitro studies indicated that certain derivatives had IC50 values as low as 39.2 μM against triple-negative breast cancer cells (MDA-MB-231) .
Study 1: Antidepressant Activity
In a controlled experiment, mice treated with 5-Cl-NEE displayed reduced immobility in forced swim tests, a common measure for antidepressant efficacy. The results suggested that this compound could be a viable candidate for further development into antidepressant therapies.
Study 2: Antitumor Activity
A series of pyridine derivatives were synthesized and tested for their cytotoxic effects on glioblastoma cells. The most active compounds were found to inhibit cell viability significantly, indicating a potential pathway for developing new cancer therapies targeting these aggressive tumors .
Toxicity and Safety Profile
Initial toxicity assessments indicate that 5-Cl-NEE has a low acute toxicity profile in animal models. However, comprehensive long-term studies are necessary to fully understand its safety profile in humans. Precautions should be taken when handling this compound in laboratory settings due to its pharmacological activity .
Applications in Research and Industry
The unique properties of 5-Cl-NEE make it an attractive candidate for:
- Drug Development : Potential new treatments for depression and anxiety.
- Analytical Chemistry : Development of methods for neurotransmitter quantification.
- Research Tool : Investigating the mechanisms underlying mood disorders and pain pathways.
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
